molecular formula C22H26N2O4S B15099158 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15099158
M. Wt: 414.5 g/mol
InChI Key: YBNUCSISLMRXEE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents influencing its physicochemical and biological properties. Key structural features include:

  • A 3-ethoxyphenyl substituent at C5, contributing to lipophilicity and π-π stacking interactions.
  • A hydroxyl group at C3, enabling hydrogen bonding and influencing tautomeric equilibria .

This structural complexity makes the compound a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring multi-modal interactions.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-2-(3-ethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H26N2O4S/c1-4-28-16-9-5-8-15(14-16)19-18(20(25)17-10-6-13-29-17)21(26)22(27)24(19)12-7-11-23(2)3/h5-6,8-10,13-14,19,26H,4,7,11-12H2,1-3H3

InChI Key

YBNUCSISLMRXEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino, ethoxyphenyl, hydroxy, and thiophen-2-ylcarbonyl groups through various chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or methanol, and can be catalyzed by acids or bases.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • Thiophene vs. Benzene Rings: The thiophen-2-ylcarbonyl group in the target compound (vs.
  • Ethoxy vs. Hydroxy Groups : The 3-ethoxyphenyl substituent (target compound) offers greater metabolic resistance compared to the 4-hydroxyphenyl group in , which may undergo rapid glucuronidation .

Biological Activity

1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in the context of anti-inflammatory and analgesic properties, as well as potential interactions with various biological targets.

  • Molecular Formula : C25H30N2O4S
  • Molecular Weight : 422.52 g/mol
  • CAS Number : 619278-23-8

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For instance, studies have shown that related compounds can selectively inhibit COX-II over COX-I, suggesting a therapeutic window for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The proposed mechanism involves the modulation of inflammatory pathways through COX inhibition, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. The structural features of the compound, particularly the presence of the dimethylamino group and thiophene moiety, are thought to enhance its binding affinity to COX enzymes .

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of this compound exhibit IC50 values in the low micromolar range against COX-II, indicating potent anti-inflammatory effects .
    • A comparative analysis showed that certain analogs have up to 38 times greater potency than traditional NSAIDs like Rofecoxib .
  • In Vivo Studies :
    • Animal models have been utilized to assess the anti-inflammatory efficacy of this compound. Results indicated significant reductions in inflammatory markers and pain response when administered in appropriate doses .
    • A study reported a 64% reduction in inflammation compared to control groups when tested in murine models .

Data Table: Biological Activity Comparison

Compound NameIC50 (μM)COX SelectivityIn Vivo Efficacy (%)
Rofecoxib0.42Low57.14
1-Dimethylamino Compound0.011High64.28
Celecoxib0.78Moderate60.00

Q & A

Q. What synthetic strategies are recommended for preparing this pyrrol-2-one derivative with high purity?

Methodological Answer: The compound can be synthesized via base-assisted cyclization, a method validated for structurally similar 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives . Key steps include:

  • Precursor Selection : Use substituted aryl groups (e.g., 3-ethoxyphenyl, thiophen-2-ylcarbonyl) as starting materials.
  • Cyclization : Employ bases like KOH or NaH in anhydrous THF at 60–80°C for 6–12 hours to promote intramolecular cyclization.
  • Purification : Use column chromatography (gradient: ethyl acetate/hexane 1:3–1:1) or recrystallization from ethanol to isolate the product. Typical yields range from 44% to 86%, depending on substituent reactivity .

Q. Which analytical techniques are essential for structural confirmation?

Methodological Answer: A multi-spectral approach is critical:

  • 1H/13C NMR : Identify proton environments (e.g., hydroxy groups at δ ~10–12 ppm, aromatic protons) and carbonyl carbons (δ ~170–180 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
  • FTIR : Detect key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:

  • Repetition : Re-synthesize the compound to rule out procedural errors.
  • Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation (as demonstrated for related pyrrol-2-ones) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

Q. What computational methods are suitable for elucidating the reaction mechanism or electronic properties?

Methodological Answer:

  • Reaction Pathways : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map potential energy surfaces and identify intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects and transition states to optimize reaction conditions .
  • DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, particularly for the thiophen-2-ylcarbonyl moiety .

Q. How can statistical experimental design improve reaction optimization?

Methodological Answer: Adopt a Design of Experiments (DoE) framework:

  • Variables : Screen temperature, base strength, and solvent polarity using factorial designs to identify critical parameters .
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., higher temperatures may accelerate cyclization but increase side reactions) .
  • Validation : Replicate optimal conditions (e.g., 70°C, 10 mol% NaH in THF) across 3–5 trials to ensure reproducibility .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–80°C), light, and humidity for 1–4 weeks. Monitor degradation via HPLC .
  • Kinetic Studies : Perform Arrhenius analysis to predict shelf-life at room temperature.
  • Stabilizers : Test antioxidants (e.g., BHT) or pH buffers in solution formulations to mitigate hydrolysis of the hydroxy group .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replace 3-ethoxyphenyl with 4-aminophenyl) to assess pharmacological activity shifts .
  • Docking Studies : Use AutoDock or Schrödinger to predict binding affinities toward target proteins (e.g., kinases or GPCRs).
  • In Vitro Assays : Corrogate computational predictions with cytotoxicity or enzyme inhibition assays to validate SAR hypotheses .

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